

# Cross-Resistance Between Imazalil and Other Azole Fungicides in Fungi: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The widespread use of azole fungicides in both agriculture and clinical settings has led to the emergence and selection of resistant fungal strains. A critical concern is the phenomenon of cross-resistance, where resistance to one azole compound confers resistance to other structurally similar azoles. This guide provides an objective comparison of the cross-resistance profiles between the imidazole fungicide **Imazalil** (IMZ) and other key azole antifungals, supported by experimental data and detailed methodologies.

## **Mechanisms of Azole Cross-Resistance**

Azole fungicides, including imidazoles like **Imazalil** and triazoles like fluconazole and itraconazole, function by inhibiting the lanosterol  $14\alpha$ -demethylase enzyme, encoded by the ERG11 or CYP51 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of this pathway leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[2]

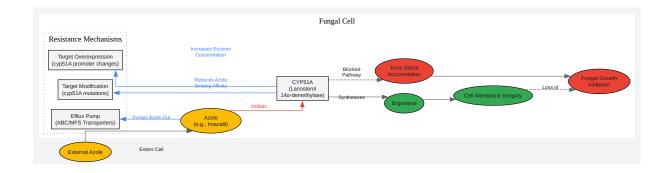
Fungi have evolved several mechanisms to counteract the effects of azoles, which often result in cross-resistance across the entire class of drugs. The two primary mechanisms are:

• Alterations in the Drug Target (CYP51A/ERG11): Point mutations in the cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole fungicides.[3][4] The specific mutation often determines the pattern of cross-resistance. For instance, in



Aspergillus fumigatus, different mutations at codons G54, L98, Y121, M220, and G448 confer varying resistance profiles to different azoles.[5][6] Some mutations may provide broad cross-resistance, while others are specific to certain azole structures (e.g., long-tailed vs. short-tailed azoles).[5] Overexpression of the cyp51A gene, often caused by insertions of tandem repeats (e.g., TR<sub>34</sub>, TR<sub>46</sub>) in the promoter region, also leads to resistance by increasing the amount of the target enzyme.[7][8]

Overexpression of Efflux Pumps: Fungi can actively transport azole fungicides out of the cell
using membrane-associated transporters, primarily from the ATP-Binding Cassette (ABC)
and Major Facilitator Superfamily (MFS) superfamilies.[1][9][10] Overexpression of genes
encoding these pumps, such as CDR1, CDR2, and MDR1, is a common cause of multidrug
resistance (MDR).[9][11] This mechanism reduces the intracellular concentration of the drug
to sub-lethal levels and typically confers broad cross-resistance to various azoles and even
other classes of fungicides.[3][12]



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Fig. 1: Azole mode of action and primary resistance mechanisms.

# **Quantitative Data on Cross-Resistance**



The degree of cross-resistance is quantified by measuring the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth ( $EC_{50}$ ). An increase in these values for multiple azoles in a specific fungal isolate indicates cross-resistance.

Table 1: Azole Susceptibility Profiles in Aspergillus fumigatus

Fungal Strain Type	Azole Fungicide	MIC Range (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference
Clinical & Environmental	lmazalil	Not Specified	1	[13]
(n=550)	Itraconazole	Not Specified	1	[13]
Voriconazole	Not Specified	0.13	[13]	
Prochloraz	Not Specified	1	[13]	_
Propiconazole	Not Specified	4-8	[13]	_
Environmental Isolates	Imazalil	<0.25 - >43.15	Not Specified	[14]
(High Resistance)	Itraconazole	>22.32	Not Specified	[14]
Voriconazole	<0.1 - >19.12	Not Specified	[14]	
Tebuconazole	>17.35	Not Specified	[14]	_

Table 2: Cross-Resistance in Candida Species



Fungal Species	Azole Resistance Profile	Voriconazole Resistance (%)	Itraconazole Resistance (%)	Reference
Candida spp.	Fluconazole- Resistant	71%	Not Specified	[15]
(n=37)	Itraconazole- Resistant	77%	-	[15]
C. glabrata	Fluconazole- Resistant	High cross- resistance to all azoles is a common feature due to efflux pump overexpression.	[16]	

Table 3: EC50 Values of Imazalil and Other Fungicides Against Alternaria Species

Fungal Species	Fungicide	Mean EC₅₀ (μg/mL) ± SD	Reference
A. alternata	Imazalil	0.492 ± 0.133	[17]
(n=70)	Propiconazole	1.135 ± 0.407	[17]
Pyrimethanil	0.373 ± 0.161	[17]	
A. arborescens	Imazalil	0.327 ± 0.180	[17]
(n=30)	Propiconazole	0.669 ± 0.452	[17]
Pyrimethanil	0.428 ± 0.190	[17]	

Data Interpretation: The tables demonstrate that fungal isolates with elevated MICs or EC<sub>50</sub> values to one azole frequently exhibit reduced susceptibility to others. For example, environmental A. fumigatus isolates with high resistance to itraconazole also show high MICs for **imazalil** and tebuconazole.[14] Similarly, in Candida species, resistance to fluconazole is



highly predictive of resistance to voriconazole.[15] This pattern strongly suggests shared resistance mechanisms.

## **Experimental Protocols**

The following are standardized methodologies used to investigate and quantify cross-resistance between **Imazalil** and other azole fungicides.

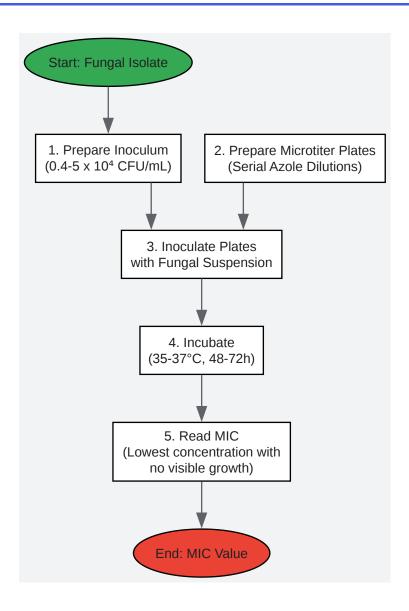
## **Antifungal Susceptibility Testing: Broth Microdilution**

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 and EUCAST EDef 9.3.2 procedures.[18][19]

#### Methodology:

- Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh conidia. A suspension is prepared in sterile saline with 0.05% Tween 80 and adjusted to a final concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL in RPMI 1640 medium.
- Drug Dilution: A serial two-fold dilution of each azole fungicide (Imazalil, Itraconazole,
  Voriconazole, etc.) is prepared in 96-well microtiter plates using RPMI 1640 medium. A drugfree well serves as a positive growth control.
- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35-37°C for 48-72 hours.
- MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[18]





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Fig. 2: Workflow for Antifungal Susceptibility Testing (MIC).

## **Molecular Analysis of cyp51A Gene Mutations**

This protocol is used to identify point mutations and promoter insertions in the cyp51A gene, a primary mechanism of azole resistance.

#### Methodology:

 DNA Extraction: Genomic DNA is extracted from the fungal isolate using a commercial kit or standard phenol-chloroform methods.



- PCR Amplification: The entire cyp51A gene and its promoter region are amplified using specific primers.
- DNA Sequencing: The PCR products are purified and sequenced using Sanger sequencing.
- Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., from a susceptible strain) to identify any nucleotide changes. These changes are then translated to determine amino acid substitutions (e.g., L98H) or insertions in the promoter (e.g., TR<sub>34</sub>).[7]

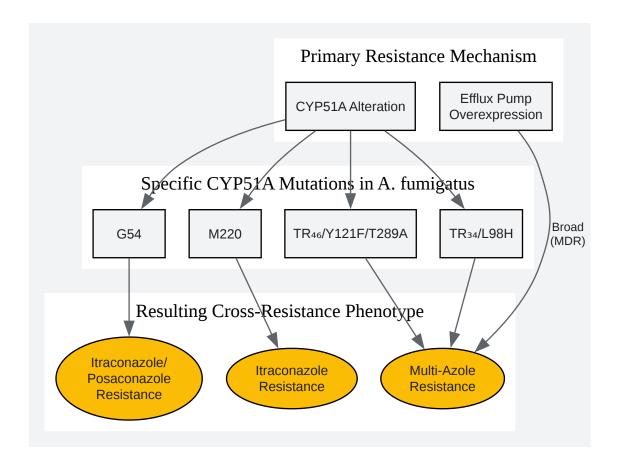
## Gene Expression Analysis of Efflux Pumps via qRT-PCR

This method quantifies the expression levels of efflux pump genes to determine if overexpression is a contributing factor to resistance.

#### Methodology:

- Fungal Culture and RNA Extraction: The fungal isolate is grown to mid-log phase, optionally
  in the presence of a sub-lethal concentration of an azole to induce gene expression. Total
  RNA is then extracted.
- cDNA Synthesis: The extracted RNA is treated with DNase I and reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target efflux pump genes (e.g., mdr1, atrF) and a housekeeping gene (e.g., β-tubulin or actin) for normalization.
- Data Analysis: The relative expression of the target genes in the resistant isolate is calculated using the ΔΔCt method, comparing it to the expression level in a susceptible, wildtype strain. A significant fold-increase in expression indicates upregulation.[20]





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Fig. 3: Relationship between resistance mechanisms and phenotypes.

## Conclusion

Cross-resistance between **Imazalil** and other azole fungicides is a significant and well-documented phenomenon driven primarily by modifications to the drug target, CYP51A, and the overexpression of multidrug efflux pumps.[3] The specific genetic alterations often dictate the spectrum of cross-resistance, with some mutations conferring resistance to nearly all azoles, while others affect only a subset.[5] The data clearly indicate that resistance to one azole, whether agricultural or clinical, can compromise the efficacy of others in the class.[8][15] This underscores the need for integrated stewardship programs and the development of novel antifungals with different modes of action to manage the growing threat of pan-azole resistance in pathogenic fungi.



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